4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide 4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 433322-67-9
VCID: VC0466383
InChI: InChI=1S/C16H18N2O3S/c1-9-5-4-6-12(7-9)21-8-13(19)18-16-14(15(17)20)10(2)11(3)22-16/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19)
SMILES: CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4g/mol

4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide

CAS No.: 433322-67-9

Main Products

VCID: VC0466383

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.4g/mol

4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide - 433322-67-9

CAS No. 433322-67-9
Product Name 4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide
Molecular Formula C16H18N2O3S
Molecular Weight 318.4g/mol
IUPAC Name 4,5-dimethyl-2-[[2-(3-methylphenoxy)acetyl]amino]thiophene-3-carboxamide
Standard InChI InChI=1S/C16H18N2O3S/c1-9-5-4-6-12(7-9)21-8-13(19)18-16-14(15(17)20)10(2)11(3)22-16/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19)
Standard InChIKey HOYXVDJVQLHUHW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N
PubChem Compound 675608
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator